molecular formula C6H12FN B1442424 3-Fluoro-3-methylpiperidine CAS No. 1374657-04-1

3-Fluoro-3-methylpiperidine

Cat. No.: B1442424
CAS No.: 1374657-04-1
M. Wt: 117.16 g/mol
InChI Key: ZNUPLHUOEAEDIJ-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylpiperidine and its hydrochloride salt are specialized piperidine derivatives of significant interest in modern medicinal chemistry and drug discovery. Piperidines are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . The strategic incorporation of fluorine atoms into lead drug candidates is a well-established method to improve their pharmacokinetic and physicochemical properties . As a fluorinated piperidine, this compound serves as a valuable building block for the synthesis of more complex molecules, allowing researchers to modulate the pKa, metabolic stability, and membrane permeability of potential therapeutic agents . Recent scientific advances have highlighted the importance of developing straightforward synthetic routes to access fluorinated piperidines, which are often challenging to prepare . This compound enables research in the development of novel bioactive molecules, particularly as a constrained structure in the exploration of structure-activity relationships (SAR). It is strictly for research applications in laboratory settings. This product is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-6(7)3-2-4-8-5-6/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUPLHUOEAEDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 3 Methylpiperidine and Its Analogues

Strategies for the Diastereoselective Construction of Fluorinated Piperidine (B6355638) Rings

The introduction of a fluorine atom into a piperidine ring with high stereocontrol is a key challenge. Several strategies have been developed to address this, including catalytic dearomatization-hydrogenation, electrophilic fluorination, nucleophilic substitution, and radical-mediated cyclization. nih.gov

Catalytic Dearomatization-Hydrogenation (DAH) of Fluoropyridine Precursors

A powerful strategy for synthesizing fluorinated piperidines is the catalytic dearomatization-hydrogenation (DAH) of readily available fluoropyridine precursors. nih.govnih.gov This approach avoids the need for pre-functionalized substrates with defined stereochemistry. nih.gov The main hurdles to overcome with this method are potential catalyst deactivation by the basic nitrogen heterocycle and undesired hydrodefluorination reactions. nih.govspringernature.com

Rhodium(I) catalysts have proven effective in the one-pot dearomatization-hydrogenation of fluoropyridines, leading to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govspringernature.com A key development in this area is the use of a rhodium complex with a cyclic (alkyl)(amino)carbene (CAAC) ligand. acs.org This catalytic system, in the presence of an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin), facilitates the dearomatization of the pyridine (B92270) ring followed by hydrogenation of the resulting intermediates. nih.govacs.org

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature under a hydrogen atmosphere. springernature.com The use of molecular sieves is often necessary to ensure anhydrous conditions, as moisture can deactivate the catalyst. springernature.com This methodology has been successfully applied to a range of substituted fluoropyridines, affording products with a dominant axial orientation of the fluorine atoms. nih.gov However, a limitation of this approach is the intolerance of polar and protic functional groups due to the hydridic nature of HBpin. nih.govacs.org

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines

EntrySubstrateCatalystAdditiveProductDiastereomeric Ratio (d.r.)
13-Fluoropyridine[Rh(COD)Cl]₂HBpinN-Boc-3-fluoropiperidine>20:1
23,5-Difluoropyridine[Rh-2] (Rh-CAAC)HBpinN-Boc-3,5-difluoropiperidine>20:1
33-Fluoro-2-methylpyridine[Rh-2] (Rh-CAAC)HBpinN-Boc-3-fluoro-2-methylpiperidine>20:1

Data sourced from multiple studies on rhodium-catalyzed hydrogenation. nih.govacs.org

Palladium-catalyzed hydrogenation offers a robust and practical alternative for the synthesis of fluorinated piperidines from fluoropyridines. nih.govacs.org This method often utilizes heterogeneous catalysts like palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), and can be performed under acidic conditions to enhance catalyst activity and suppress hydrodefluorination. acs.orgenamine.net

A significant advantage of palladium catalysis is its tolerance to air and moisture, making the procedure more user-friendly. nih.govacs.org Furthermore, this method allows for the chemoselective reduction of fluoropyridines in the presence of other aromatic systems, such as benzene (B151609) rings. nih.govacs.org The reaction is typically carried out in a solvent like methanol (B129727) with the addition of an acid such as hydrochloric acid. acs.org This approach has been shown to be scalable and can be used to synthesize a broad scope of (multi)fluorinated piperidines in good yields and with high cis-selectivity. nih.govacs.org

Table 2: Palladium-Catalyzed Hydrogenation of Fluoropyridines

EntrySubstrateCatalystConditionsProductYield
13-FluoropyridinePd(OH)₂/C (20 wt%)H₂, HCl, MeOHN-Cbz-3-fluoropiperidine88%
23,5-DifluoropyridinePd/C (10 wt%)H₂, HCl, MeOHN-Cbz-3,5-difluoropiperidine30%
35-Fluoro-2-phenylpyridinePd(OH)₂/C (20 wt%)H₂, HCl, MeOHN-Cbz-5-fluoro-2-phenylpiperidine75%

Data represents typical yields under optimized conditions. acs.org

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for introducing fluorine into a molecule, but it generally requires the use of pre-functionalized precursors. nih.gov For the synthesis of 3-fluoro-3-methylpiperidine analogues, this strategy often involves the fluorination of an enamine or enamide intermediate derived from a corresponding piperidine precursor. researchgate.net Reagents like Selectfluor® are commonly employed as the electrophilic fluorine source. mdpi.com

The synthesis of fluorinated 3,6-dihydropyridines has been achieved through the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®. mdpi.com These fluorinated dihydropyridines can then be further manipulated or reduced to the corresponding piperidines. This approach offers a route to specific regio- and stereoisomers, depending on the structure of the starting dihydropyridine.

Nucleophilic Substitution Approaches for Stereodefined Fluorinated Piperidines

The diastereoselective synthesis of monofluorinated piperidines can also be achieved through nucleophilic substitution reactions. nih.gov This method typically involves the displacement of a leaving group on a pre-functionalized piperidine ring with a fluoride (B91410) source. A significant challenge with this approach is the need for substrates with pre-defined stereochemistry, which can require multi-step syntheses to prepare. nih.govhuji.ac.il

One notable example involves the ring expansion of 2-(2-bromoethyl)azetidines. clockss.org In this process, an intramolecular rearrangement forms a bicyclic azetidinium intermediate, which is then opened by a nucleophilic fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the corresponding 4-fluoropiperidine (B2509456) in a stereoselective manner. clockss.org This strategy allows for the creation of stereodefined 4-fluoropiperidines from readily available azetidine (B1206935) precursors. clockss.org

Radical-Mediated Cyclization Routes

Radical-mediated cyclization offers another avenue for the construction of fluorinated piperidine rings. nih.gov These methods often involve the cyclization of an unsaturated amine precursor containing a fluorine atom or a group that can be converted to a fluorine atom. For instance, intramolecular C-H amination/cyclization reactions can be initiated by various means, including electrolysis or catalysis with copper(I) or copper(II). mdpi.com

More recent developments have focused on visible-light-promoted radical reactions. For example, the annelation of nitrones with tetrafluorinated iodobromobutane, using an iridium photocatalyst and ascorbic acid as a reductant, has been used to construct 3,3,4,4-tetrafluorinated piperidines. researchgate.net This reaction proceeds through a radical addition to the nitrone, followed by intramolecular nucleophilic substitution and reduction. researchgate.net Another approach involves the vitamin B12-catalyzed radical reaction of bromoalkenes, which can be used to synthesize substituted piperidines under blue light irradiation. mdpi.compreprints.org Hypervalent iodine reagents have also been employed to mediate the intramolecular aminofluorination of unactivated alkenes, providing access to β-fluorinated piperidines. beilstein-journals.org

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation. rsc.orgnih.gov This strategy is highly valued for its atom economy, reduced reaction times, and potential for generating molecular diversity. rsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, several methodologies for constructing functionalized piperidine and fluoropiperidine rings are applicable.

One notable approach is the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with cyclic carbamates. nih.gov This method allows for the modular construction of the 3-fluoropiperidine (B1141850) core. The reaction can be performed in a one-pot procedure, where the initial allylation/condensation intermediate is treated with an acid like trifluoroacetic acid (TFA) to yield the desired fluoropiperidine scaffold. nih.gov This strategy has been successfully scaled to multigram quantities, demonstrating its potential for practical applications. nih.gov

General MCRs for functionalized piperidines often involve the condensation of an amine, an aldehyde, and a 1,3-dicarbonyl compound. bas.bgresearchgate.net Various catalysts, including Lewis acids like bismuth(III) chloride and tris(pentafluorophenyl)borane, have been employed to promote these reactions, often under mild and environmentally benign conditions. mdpi.comresearchgate.net For instance, a one-pot reaction using a bismuth catalyst can be achieved at room temperature, offering high yields and simplified work-up procedures. mdpi.com While these methods have not been explicitly reported for this compound, they represent a promising avenue for future synthetic exploration. The general mechanism for such a reaction often involves the initial formation of an enamine from the amine and the dicarbonyl compound, and an imine from the amine and the aldehyde, followed by a series of intermolecular reactions to form the piperidine ring.

Tandem reactions, which combine multiple bond-forming events in a single sequence without isolating intermediates, also provide an efficient route to complex piperidines. mdpi.comrsc.org For example, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation has been used to create functionalized piperidines under mild conditions. mdpi.com Another approach involves the tandem dehydrative coupling of halogenated secondary amides with alkenes, followed by a reduction-triggered cyclization to form substituted piperidines. rsc.org

Table 1: Examples of Multicomponent and Tandem Reactions for Piperidine Synthesis

Reaction TypeKey Starting MaterialsCatalyst/ReagentKey FeaturesReference
Pd-Catalyzed [4+2] Annulationα-Fluoro-β-ketoester, Cyclic carbamatePd(dba)₂, Ligand, TFAModular, one-pot, scalable synthesis of 3-fluoropiperidines. nih.gov
B(C₆F₅)₃-Catalyzed MCRAromatic aldehyde, Amine, Acetoacetic esterB(C₆F₅)₃Diastereoselective, mild conditions, environmentally benign. researchgate.net
BiCl₃-Catalyzed MCRAldehyde, 1,3-Diketone, 1,2-DiaminoethaneBiCl₃Nontoxic catalyst, ease of workup, avoidance of aqueous waste. scirp.org
Tandem Dehydrative CyclizationHalogenated secondary amide, AlkeneTf₂O, NaBH₄One-pot synthesis of substituted piperidines. rsc.org

Synthesis of Diversely N-Protected and Substituted this compound Derivatives

The nitrogen atom of the piperidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the modulation of the molecule's physicochemical and biological properties. The synthesis of diversely protected and substituted derivatives of this compound is crucial for its application in various fields, including medicinal chemistry.

A common strategy involves the use of protecting groups on the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under many reaction conditions and its straightforward removal under acidic conditions. The synthesis of N-Boc protected this compound can be achieved by reacting the parent piperidine with di-tert-butyl dicarbonate. This protected intermediate can then be used in subsequent functionalization reactions.

The benzyl (B1604629) (Bn) group is another common protecting group, which can be introduced via N-alkylation with a benzyl halide. A key advantage of the benzyl group is its removal by catalytic hydrogenation, a reaction that is often compatible with other functional groups. For instance, in the synthesis of a related compound, a one-pot debenzylation and reductive amination protocol was used to introduce a methyl group onto the nitrogen.

The synthesis of N-aryl and N-alkyl derivatives can be accomplished through various methods. Reductive amination of a suitable ketone precursor with a primary amine is a widely used technique. For example, N-Boc-3-piperidone can be reacted with an amine to form an enamine or imine intermediate, which is then reduced to the corresponding N-substituted piperidine. Another approach is the direct N-alkylation or N-arylation of the piperidine nitrogen using appropriate electrophiles.

Table 2: Synthesis of N-Substituted 3-Fluoropiperidine Analogues

N-SubstituentSynthetic MethodKey Reagents/CatalystsReference
MethylReductive AminationFormaldehyde, Pd/C, H₂ acs.org
BenzylN-AlkylationBenzyl bromide
tert-Butoxycarbonyl (Boc)N-AcylationDi-tert-butyl dicarbonate nih.gov
ArylBuchwald-Hartwig AminationAryl halide, Pd catalyst, Ligand

Optimization of Synthetic Processes for Scalability and Efficiency

The transition from a laboratory-scale synthesis to a large-scale, industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and economic viability. For fluorinated piperidines, several factors are critical in this optimization process, including catalyst selection, solvent choice, and purification methods.

A report on the multikilogram scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine highlights key aspects of process optimization. acs.org The choice of catalyst and ligand is paramount for achieving high stereoselectivity, which minimizes the need for costly chiral purification steps. In this case, a rhodium catalyst with a specific phosphine (B1218219) ligand (Walphos 003) was found to be optimal for the asymmetric hydrogenation, yielding the desired product with high enantiomeric excess. acs.org

Solvent selection also plays a significant role. The use of greener solvents and the minimization of solvent volume are important considerations. In some MCRs for piperidine synthesis, the use of ethanol (B145695) or even water as a solvent has been reported, which is advantageous from an environmental perspective. bas.bg

The efficiency of the catalyst is another area of optimization. The use of highly active catalysts at low loadings reduces costs and simplifies product purification by minimizing metal contamination. Furthermore, the development of recyclable catalysts, such as some heterogeneous nano-catalysts used in piperidine synthesis, can significantly improve the sustainability and cost-effectiveness of the process. bas.bg

Table 3: Key Optimization Parameters for Scalable Synthesis

ParameterOptimization StrategyImpact on ProcessExampleReference
Catalyst SelectionScreening for high activity and selectivityImproves yield and purity, reduces purification needsRh(NBD)₂(BF₄) and Walphos 003 for asymmetric hydrogenation acs.org
Reaction SequenceDevelopment of one-pot/tandem reactionsReduces waste, time, and energy; improves PMIOne-pot debenzylation and reductive amination acs.org
Solvent ChoiceUse of greener solvents, minimizing volumeReduces environmental impact and costEthanol as a solvent in MCRs bas.bg
Catalyst ReusabilityEmploying heterogeneous or recyclable catalystsLowers cost and wasteNano-sulfated zirconia in piperidine synthesis bas.bg

Stereochemical and Conformational Analysis of 3 Fluoro 3 Methylpiperidine Derivatives

Experimental Determination of Conformational Preferences

Experimental methods provide direct observational data on the predominant conformations of molecules in solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the three-dimensional structures of fluorinated piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a primary technique for determining the conformational equilibrium of molecules in solution. core.ac.uk For fluorinated compounds, the analysis of coupling constants between fluorine and adjacent protons is particularly insightful. nih.gov

The magnitude of the three-bond coupling constant between fluorine-19 and a vicinal proton, denoted as ³J(¹⁹F,¹H), is highly dependent on the dihedral angle between the C-F and C-H bonds. This relationship, analogous to the Karplus equation for proton-proton couplings, allows for the determination of the relative orientation of the fluorine substituent. A large ³J(¹⁹F,¹H) value (typically > 30 Hz) is indicative of an anti-periplanar arrangement, which occurs when the fluorine atom is in an axial position. Conversely, a small coupling constant (typically < 15 Hz) suggests a gauche relationship, corresponding to an equatorial fluorine.

Systematic studies on closely related compounds, such as cis-3-fluoro-4-methylpiperidine and its N-substituted analogues, have utilized ³J(¹⁹F,¹H) values to determine conformational preferences experimentally. nih.govnih.govnih.gov These experimental studies consistently show a high preference for the conformer where the fluorine atom occupies the axial position across various N-substituted derivatives (trifluoroacetyl, hydrochloride, and the free amine). nih.govnih.gov

Compound/Derivative (Analogue of 3-Fluoro-3-methylpiperidine)ConformerExperimental Observation (Based on ³J(¹⁹F,¹H) values)
cis-3-fluoro-4-methylpiperidine-TFA (3A)Axial FHigh Axial Preference
cis-3-fluoro-4-methylpiperidine-HCl (3B)Axial FHigh Axial Preference
cis-3-fluoro-4-methylpiperidine-NH (3C)Axial FHigh Axial Preference

This table is based on data for cis-3-fluoro-4-methylpiperidine, a structurally similar compound, as presented in studies by Nairoukh et al. nih.govnih.gov

X-ray Crystallography Studies of Fluorinated Piperidinium (B107235) Salts

X-ray crystallography provides unambiguous information about the molecular structure, including bond lengths, bond angles, and conformational arrangement, in the solid state. While solution-state NMR reveals the dynamic equilibrium between conformers, X-ray diffraction analysis shows the preferred conformation adopted within a crystal lattice.

For fluorinated N-heterocycles, crystallographic data is crucial for validating the conformations predicted by other methods. Studies on various fluorinated piperidinium salts have confirmed the adoption of chair conformations in the solid state. For example, X-ray analysis of certain multi-fluorinated piperidines has revealed a dominance of the 1,3-diaxial orientation of fluorine atoms in the crystal structure, even when NMR analysis in solution indicated an equatorial preference. This highlights that packing forces within the crystal can stabilize conformers that are less favored in solution. These studies confirm that X-ray crystallography is an essential tool for providing a complete picture of the conformational possibilities of these derivatives.

Computational Investigations of Conformational Behavior

Computational chemistry offers powerful methods to investigate the conformational preferences of molecules, providing insights into the relative energies of different conformers and the factors governing their stability. d-nb.info

Density Functional Theory (DFT) Calculations in Gas Phase and Solution

Density Functional Theory (DFT) has become a standard method for accurately predicting the structures and energies of organic molecules. mdpi.com Comprehensive computational analyses have been performed on fluorinated piperidines using functionals such as M06-2X with a large basis set (def2-QZVPP) to calculate the free enthalpy differences (ΔG) between axial and equatorial conformers. nih.govresearchgate.net

These calculations are often performed for the molecule in the gas phase and in solution, using a polarizable continuum model (PCM) to simulate solvent effects. nih.gov The results for 3-fluoropiperidine (B1141850) and its derivatives consistently show a strong preference for the axial fluorine conformation. researchgate.netresearchgate.net This preference is attributed to a combination of electrostatic and hyperconjugative interactions. nih.govresearchgate.net In protonated (piperidinium) derivatives, charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine are found to be a major stabilizing force for the axial conformer. nih.govresearchgate.net

Calculations show that the stability of the axial conformer often increases with solvent polarity, highlighting the significant role of solvation in determining the conformational equilibrium. d-nb.inforesearchgate.net

Compound/DerivativeΔG (Gas Phase) (kcal/mol)ΔG (Solution) (kcal/mol)SolventPredominant Conformer (Calculated)
3-fluoropiperidine-TFA (1A)+1.8+2.7Chloroform (B151607)Axial
3-fluoropiperidine-HCl (1B)+8.6+3.9WaterAxial
3-fluoropiperidine-NH (1C)+6.2+3.6WaterAxial
cis-3-fluoro-4-methylpiperidine-TFA (3A)+2.9+3.9ChloroformAxial
cis-3-fluoro-4-methylpiperidine-HCl (3B)+9.5+5.1WaterAxial
cis-3-fluoro-4-methylpiperidine-NH (3C)+6.8+3.5WaterAxial

ΔG represents the free enthalpy difference between the equatorial and axial conformers (ΔG = G_eq - G_ax). A positive value indicates the axial conformer is more stable. Data is adapted from Nairoukh et al. nih.govnih.govresearchgate.net

Ab Initio and Molecular Mechanics (MMFF) Force Field Calculations

Beyond DFT, other computational methods are employed to study conformational behavior. Ab initio calculations, such as those based on Hartree-Fock theory, derive results from first principles without empirical data. These methods, while computationally intensive, serve as an important benchmark for other computational techniques.

Molecular Mechanics (MM) methods, on the other hand, use empirical force fields, such as the Merck Molecular Force Field (MMFF94), to calculate molecular energies and geometries. bath.ac.ukbath.ac.uk These methods are computationally much faster than quantum mechanical calculations, making them ideal for performing conformational searches to identify all possible low-energy structures of a molecule. mdpi.com For flexible ring systems like piperidines, a thorough conformational search is a critical first step before applying more accurate DFT or ab initio calculations to the identified conformers. mdpi.com Studies comparing various force fields have found that MMFF94 often provides strong performance for predicting conformational energies of organic molecules. nih.govbath.ac.ukbath.ac.uk Molecular mechanics calculations have also been shown to successfully predict the conformer energies of piperidinium salts by effectively modeling the crucial electrostatic interactions that influence their conformational preferences. nih.gov

Application of Polarizable Continuum Models (PCM) for Solvation Effects

To understand the influence of the cellular environment on conformational preference, computational methods are employed to model solvation effects. The Polarizable Continuum Model (PCM) is a widely used computational method that evaluates the role of a solvent by representing it as a continuous, polarizable medium rather than individual molecules, which is more computationally efficient. wikipedia.orguni-muenchen.de This model calculates the molecular free energy of solvation by considering electrostatic, dispersion-repulsion, and cavitation energy components. wikipedia.orguni-muenchen.de

In the study of fluorinated piperidines, Density Functional Theory (DFT) calculations are performed both in the gas phase and in solution using PCM to predict the Gibbs free enthalpy difference (ΔG) between different conformers. researchgate.net These computational analyses have demonstrated that solvent polarity can play a major role in the conformational equilibrium. nih.govnih.gov For instance, in studies of related N-acyl protected 3,5-difluoropiperidines, increasing solvent polarity from chloroform to DMSO was shown to invert the conformational preference from equatorial to axial fluorine. nih.gov Similarly, for 3,5-difluoropiperidine, computational analysis suggests an increasing stability of the more polar axial-fluorine conformer with rising solvent polarity. nih.gov This highlights that while gas-phase calculations provide a baseline, PCM is crucial for accurately predicting conformational behavior in a biological context. nih.govresearchgate.net

Molecular Forces Governing Conformational Preferences

The orientation of the fluorine and methyl groups in this compound is governed by a complex interplay of competing molecular forces. nih.govresearchgate.net These include stabilizing charge-dipole and hyperconjugative interactions, as well as destabilizing steric and electrostatic repulsions. researchgate.netresearchgate.net

Charge-Dipole Interactions

Electrostatic charge-dipole interactions are a dominant factor in determining the conformation of fluorinated piperidines, particularly when the nitrogen atom is protonated. researchgate.netresearchgate.net In the piperidinium cation, a strong, attractive electrostatic interaction occurs between the formal positive charge on the nitrogen atom (N+) and the partial negative charge of the fluorine atom arising from the polar Cδ+-Fδ- bond. nih.govresearchgate.net This interaction significantly stabilizes the conformer where the fluorine atom is in the axial position, bringing it closer to the charged nitrogen. researchgate.net This stabilizing force is substantial, with studies on the parent 3-fluoropiperidinium cation indicating that the axial conformer is preferred by approximately 5.0 kcal/mol over the equatorial conformer. researchgate.net

Hyperconjugative Effects and Anomeric Interactions

Stereoelectronic effects, primarily hyperconjugation, also play a crucial role in stabilizing the axial fluorine conformation. nih.govresearchgate.net This phenomenon, often referred to as the fluorine gauche effect, involves the donation of electron density from an anti-periplanar C-H bonding orbital (σC-H) into the low-lying C-F antibonding orbital (σ*C-F). researchgate.net This orbital overlap is geometrically favorable when the C-F bond is in the axial position.

Additionally, an anomeric effect can contribute to this preference. A computational investigation of 3-fluoropiperidine showed that the most pronounced anomeric effect, expressed as the hyperconjugative delocalization of the nitrogen lone pair into the σ*C-F orbital, occurs in structures where the fluorine substituent is in the axial position and the N-H bond is equatorial. researchgate.net These hyperconjugative interactions provide a significant stabilizing contribution, which, while often less powerful than the charge-dipole force in protonated species, is a key determinant in the conformational preference of neutral derivatives. nih.govresearchgate.net

Steric Influences of Methyl Substituents and Other Functional Groups

The presence of the methyl group at the C3 position introduces a significant steric factor. nih.gov Based on the established axial strain value (A-value) for a methyl group on a cyclohexane (B81311) ring, it is known to have a steric demand of approximately 1.7 kcal/mol. nih.gov In a cis-3-fluoro-3-methylpiperidine ring, placing the bulkier methyl group in the more spacious equatorial position is sterically favorable. This forces the smaller fluorine atom into the axial position to avoid unfavorable steric interactions. nih.govnih.gov

Computational studies on the closely related cis-3-fluoro-4-methylpiperidine derivatives quantify this effect. The steric influence of the methyl group was found to play a major role in promoting the axial preference of the fluorine atom across different N-substituted analogues. nih.gov

Table 1: Calculated Energy Contributions (kcal/mol) for Conformational Preference in cis-3-fluoro-4-methylpiperidine Derivatives nih.gov
Derivative (N-substituent)ΔEelect,a-e (Electrostatic)ΔEhyperc,a-e (Hyperconjugative)ΔΔEsteric,a-e (Steric)
TFA (Trifluoroacetyl)-0.8+5.0+7.5
HCl (Protonated)+8.5+3.0+6.4
NH (Unprotected)+13.5+5.8+0.3

Positive values indicate a contribution favoring the axial-F conformer.

Influence of N-Protecting Groups and Protonation State on Fluorine Axial/Equatorial Preference

The group attached to the piperidine (B6355638) nitrogen and its protonation state have a profound impact on the balance of molecular forces, and thus, the conformational equilibrium. nih.govresearchgate.net

Protonation: As mentioned, protonation of the nitrogen atom (e.g., in an HCl salt) creates a formal positive charge. This dramatically amplifies the stabilizing charge-dipole interaction, making the preference for an axial fluorine overwhelming in most cases. nih.govresearchgate.net

N-Protecting Groups: In neutral derivatives, the dominant charge-dipole interaction is absent, and the conformational preference is dictated by a subtler interplay of hyperconjugation, dipole minimization, and steric effects. nih.gov Different N-protecting groups can alter this balance.

NH (unprotected): A strong preference for axial fluorine is still observed, largely driven by hyperconjugative and electrostatic effects. nih.gov

TFA (trifluoroacetyl): This electron-withdrawing group modulates the nitrogen's electronic properties. Still, a high axial preference for fluorine is maintained, driven primarily by hyperconjugation and steric factors. nih.gov

Bulky Groups (e.g., Boc, Benzyl): Large protecting groups can introduce their own steric interactions, such as A(1,3) strain, which can influence the ring's conformation and the substituent preferences. rsc.org

Computational and experimental data for 3-fluoropiperidine and the analogous cis-3-fluoro-4-methylpiperidine highlight these differences. nih.govd-nb.infonih.gov

Table 2: Free Enthalpy Difference (ΔG, kcal/mol) Between Equatorial and Axial-F Conformers for N-Substituted Fluoropiperidine Derivatives nih.govd-nb.infonih.gov
CompoundN-SubstituentΔGSolventΔGGas PhaseExperimentally Observed Preference
3-FluoropiperidineTFA+3.8+3.0Axial
HCl+5.1+8.0Axial
NH+5.0+4.3Axial
cis-3-Fluoro-4-methylpiperidineTFA+5.5+4.5Axial
HCl+5.4+7.3Axial
NH+6.2+5.7Axial

Positive ΔG values indicate a preference for the axial-F conformer. TFA derivatives were analyzed in Chloroform; HCl and NH derivatives were analyzed in Water.

Solvent Polarity Effects on Conformational Equilibria

The conformational equilibrium of this compound derivatives is significantly influenced by the polarity of the solvent. d-nb.info Computational and experimental studies have revealed that an increase in solvent polarity can enhance the stability of the conformer where the fluorine atom occupies an axial position. d-nb.info This stabilization is attributed to the more polar nature of the axial conformer. d-nb.info

In a systematic study of fluorinated piperidines, it was observed that the stability of the more polar axial conformer of a 3-fluoropiperidine derivative increased with rising solvent polarity. d-nb.info This trend highlights the crucial role of solvation in governing the conformational preferences of these molecules. d-nb.inforesearchgate.net The interplay between electrostatic interactions, hyperconjugation, and steric factors is modulated by the surrounding solvent environment. researchgate.net For instance, in nonpolar solvents, the intrinsic conformational preferences dictated by intramolecular forces might dominate. However, in polar solvents, the interactions between the molecule and the solvent molecules can significantly alter the energy landscape, favoring the conformer with a larger dipole moment. d-nb.info

The following table illustrates the calculated Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a 3-fluoropiperidine derivative in various solvents, demonstrating the increasing preference for the axial conformer with increasing solvent polarity. d-nb.info

SolventDielectric Constant (ε)ΔG (axial-equatorial) (kcal/mol)
Benzene (B151609)2.3+0.2
Chloroform4.8+0.5
Dichloromethane8.9+0.6
DMSO47.2+0.8
Water80.1+0.8

This interactive data table is based on computational analysis, showing a greater stabilization of the axial conformer in more polar solvents. d-nb.info

Implications of Conformational Rigidity for Molecular Design and Biological Recognition

The conformational rigidity imparted by fluorine substitution in piperidine rings is a key principle in modern molecular design. d-nb.infonih.gov By locking the piperidine ring into a specific, well-defined conformation, it is possible to pre-organize the molecule for optimal interaction with a biological target, such as a protein receptor or an enzyme active site. mdpi.com This reduction in conformational flexibility can lead to an increase in binding affinity and selectivity, as the entropic penalty upon binding is minimized. acs.org

The ability to control the three-dimensional shape of a molecule is paramount in the development of new therapeutic agents. mdpi.com The introduction of a fluorine atom at the C3-position of a methylpiperidine ring can enforce a specific chair conformation, which in turn dictates the spatial orientation of other substituents on the ring. nih.gov This allows for the precise positioning of pharmacophoric groups to match the binding pockets of their biological targets. mdpi.com

The predictable and stable conformations of these fluorinated heterocycles make them valuable scaffolds in drug discovery. d-nb.info They provide a robust framework upon which various functional groups can be appended to explore the chemical space and optimize biological activity. mdpi.com This design strategy has been successfully employed to improve the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and membrane permeability. d-nb.info

Chemical Reactivity and Derivatization Strategies for 3 Fluoro 3 Methylpiperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of 3-fluoro-3-methylpiperidine makes it a nucleophile and a base, allowing for a variety of reactions at this position.

N-alkylation of this compound can be achieved by reacting it with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial to control the extent of alkylation and to avoid the formation of quaternary ammonium (B1175870) salts. Common conditions for N-alkylation of piperidines involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The reaction of N-methylpiperidines with phenacyl halides has also been reported to yield the corresponding quaternary salts. cdnsciencepub.com

N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base to neutralize the resulting acid. These reactions are typically high-yielding and provide stable amide derivatives. For instance, the reaction of a piperidine derivative with an acid chloride in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) is a standard procedure for forming amides. nih.gov

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3), Solvent (e.g., DMF, CH3CN)N-Alkyl-3-fluoro-3-methylpiperidine
N-AcylationAcyl chloride (R-COCl) or Anhydride ((RCO)2O), Base (e.g., DIPEA, Et3N), Solvent (e.g., DCM)N-Acyl-3-fluoro-3-methylpiperidine

The nitrogen atom of this compound can be protected with various protecting groups to modulate its reactivity or to be carried through multi-step syntheses. A common protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or triethylamine. organic-chemistry.org The Boc group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). nih.govorganic-chemistry.org

Protecting GroupReagentTypical Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, Et3N), Solvent (e.g., Dioxane/Water, DCM)

Reactivity Profile of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to fluorinated compounds. alfa-chemistry.comwikipedia.org

The C-F bond in this compound is generally stable under a wide range of reaction conditions, including those typically used for N-alkylation, N-acylation, and the introduction and removal of common protecting groups. alfa-chemistry.com The high bond dissociation energy of the C-F bond makes it resistant to cleavage by many reagents. wikipedia.org However, under certain harsh conditions, such as with strong reducing agents or some transition metal catalysts, the C-F bond can be cleaved.

Selective defluorination of a tertiary C-F bond, such as the one in this compound, is a challenging transformation due to the bond's high strength. nih.gov Hydrodefluorination has been observed as an undesirable side reaction during the catalytic hydrogenation of some fluorinated pyridines to piperidines, particularly with certain rhodium or ruthenium catalysts. nih.gov This suggests that under specific catalytic conditions, cleavage of the C-F bond is possible. The reactivity of monofluorinated aliphatic C-F bonds towards hydrodefluorination has been shown to decrease in the order of primary > secondary > tertiary, making the C-F bond in this compound relatively robust. nih.gov

Functional group interconversion at a tertiary carbon bearing a fluorine atom is also not a straightforward process. Nucleophilic substitution of the fluorine atom is generally not feasible due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion.

Functionalization at Other Positions of the Piperidine Ring

While the nitrogen atom is the most reactive site for derivatization, functionalization at the carbon atoms of the piperidine ring is also possible, although more challenging. The presence of the substituents at the 3-position will sterically and electronically influence the regioselectivity of such reactions.

C-H functionalization strategies have been developed for piperidine rings, often involving the in situ formation of an iminium ion followed by the addition of a nucleophile. acs.org These reactions are typically directed to the α-carbon (C2 or C6) of the piperidine. For this compound, such a strategy would likely lead to functionalization at the C2 or C6 positions. The regioselectivity between these two positions could be influenced by the steric bulk of the substituents at C3.

Another approach for functionalizing the piperidine ring is through lithiation followed by quenching with an electrophile. However, directing the lithiation to a specific carbon in the presence of the acidic N-H proton would require N-protection. For an N-Boc protected 3-methylpiperidine, lithiation has been shown to occur at the C2 or C6 position. nih.gov The regioselective alkylation at the 3-position of the piperidine ring has also been reported through a multi-step sequence involving the formation of an enamine intermediate. odu.edu

PositionStrategyPotential Outcome for this compound
C2/C6C-H functionalization via iminium ionIntroduction of a nucleophile at the α-carbon
C2/C6Directed lithiation (on N-protected derivative)Introduction of an electrophile at the α-carbon
C4/C5More challenging, may require multi-step synthesisDerivatization at these positions would likely involve a complete synthetic route rather than direct functionalization of the pre-formed ring.

Lack of Specific Research Data on this compound Precludes Detailed Article Generation

The initial search for information did not yield specific studies on the reactivity of this compound that would be necessary to populate the detailed outline provided in the user request. Subsequent, more targeted searches for regioselective reactions, N-alkylation, N-arylation, diastereoselective synthesis of derivatives, and its use as a building block in complex molecules also failed to retrieve specific examples or data sets.

While the conformational analysis of related 3-fluoropiperidines is documented, with a general preference for the fluorine atom to occupy an axial position due to stereoelectronic effects, this information alone is insufficient to construct a scientifically accurate article on its chemical reactivity and derivatization strategies. The presence of the methyl group at the 3-position alongside the fluorine atom introduces specific steric and electronic effects that would influence its reactivity in ways that cannot be accurately predicted without experimental data.

Therefore, to generate an article that is "thorough, informative, and scientifically accurate" and that "strictly adheres to the provided outline," including detailed research findings and data tables, would require fabrication of information, which is contrary to the principles of scientific accuracy.

Biological Activity and Pharmacological Potential of 3 Fluoro 3 Methylpiperidine Derivatives

Role as a Key Pharmacophore and Building Block in Drug Discovery

The piperidine (B6355638) ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to introduce a basic nitrogen center in a defined three-dimensional orientation. mdpi.combiointerfaceresearch.com The introduction of substituents, such as a fluorine and a methyl group at the 3-position, creates a chiral center and provides vectors for further chemical modification, allowing for the fine-tuning of a molecule's interaction with its biological target. mdpi.com This substituted piperidine ring can serve as a crucial pharmacophore, an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target to trigger or block its response. nih.govresearchgate.net

The 3-fluoro-3-methylpiperidine moiety can be incorporated into larger molecules to explore structure-activity relationships (SAR) and optimize lead compounds. Its use as a building block allows medicinal chemists to systematically probe the chemical space around a core scaffold, leading to the identification of drug candidates with improved potency, selectivity, and pharmacokinetic properties. A variety of synthetic methods have been developed for the preparation of functionalized piperidines, enabling their integration into diverse molecular architectures. nih.govscientificupdate.com

Impact of Fluorine Substitution on Molecular Properties Relevant to Biological Activity

Modulation of Basicity (pKa) and its Pharmacokinetic Implications

The basicity of the piperidine nitrogen, as quantified by its pKa value, is a critical parameter that influences a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The introduction of the highly electronegative fluorine atom at the 3-position significantly reduces the basicity of the piperidine nitrogen through a strong electron-withdrawing inductive effect. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This modulation of pKa can have several important consequences for a drug candidate.

A lower pKa can lead to a higher proportion of the neutral, un-ionized form of the molecule at physiological pH. This is significant because the neutral form is generally more lipid-soluble and can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier. tandfonline.com Therefore, strategic fluorination can be employed to enhance oral bioavailability and central nervous system (CNS) penetration. The effect of fluorine on the pKa of cyclic amines like piperidine is also influenced by the conformation of the ring, with an equatorial fluorine atom typically having a greater effect on reducing basicity than an axial one. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Impact of Fluorine Substitution on the pKa of Piperidine Derivatives
CompoundSubstitution PatternPredicted pKa Change (relative to piperidine)Key Implication
PiperidineUnsubstituted-Reference
3-Fluoropiperidine (B1141850)Single fluorine substitutionSignificant decreaseIncreased membrane permeability
This compoundFluorine and methyl substitutionSubstantial decreaseEnhanced bioavailability and metabolic stability

Influence on Metabolic Stability and Bioavailability

By strategically placing a fluorine atom at a metabolically vulnerable site, the metabolic stability of a compound can be substantially improved, leading to a longer half-life and increased systemic exposure. bohrium.comchemrxiv.org The presence of the methyl group in this compound can also influence metabolic stability by sterically hindering access of metabolic enzymes to adjacent sites. This combination of electronic and steric effects makes the this compound scaffold an attractive building block for designing metabolically robust drug candidates. tandfonline.comacs.org

Effects on Cell Membrane Permeability

The ability of a drug to permeate cell membranes is crucial for its absorption and distribution to its site of action. As discussed previously, the reduction in basicity caused by the fluorine atom can lead to an increase in the lipophilicity of the molecule at physiological pH, which generally favors passive diffusion across lipid bilayers. tandfonline.comresearchgate.net

Furthermore, the introduction of fluorine can influence the conformational preferences of the piperidine ring, which can in turn affect its interactions with membrane transporters and efflux pumps. nih.gov In some cases, fluorination has been shown to reduce the susceptibility of compounds to efflux by transporters such as P-glycoprotein (P-gp), which can be a major obstacle to achieving therapeutic concentrations of a drug in target tissues. nih.gov The strategic placement of fluorine can therefore be a valuable tool for improving the permeability and oral absorption of drug candidates. nih.gov

In Vitro and In Silico Prediction of Biological Activity Spectra

In the early stages of drug discovery, computational (in silico) and high-throughput in vitro methods are invaluable for predicting the potential biological activities of novel compounds and prioritizing them for further investigation. nih.govnih.gov These approaches allow for the rapid assessment of large numbers of molecules, saving time and resources.

Computer-Aided Evaluation of Potential Targets (e.g., SwissTargetPrediction)

Web-based tools like SwissTargetPrediction are powerful resources for predicting the potential protein targets of a small molecule based on the principle of similarity. nih.govexpasy.org By comparing the two- and three-dimensional similarity of a query molecule, such as a derivative of this compound, to a database of known active ligands, these algorithms can generate a ranked list of the most probable biological targets. swisstargetprediction.ch

This in silico target prediction can provide valuable insights into the potential therapeutic applications of a novel compound and can also help to identify potential off-target effects that might lead to toxicity. actamedica.orgresearchgate.net For example, a prediction might suggest that a this compound derivative is likely to interact with a specific class of enzymes, such as kinases or proteases, or with G-protein coupled receptors (GPCRs). These predictions can then be used to guide the design of focused in vitro assays to confirm the predicted biological activity.

In Silico Prediction Tools in Drug Discovery
Tool/ApproachPrincipleApplication for this compound Derivatives
SwissTargetPrediction2D and 3D similarity to known ligandsPrediction of potential protein targets and off-targets
Pharmacophore ModelingIdentification of essential steric and electronic featuresDesign of novel derivatives with enhanced activity
Molecular DockingPrediction of binding mode and affinity in a target's active siteUnderstanding structure-activity relationships

Prediction of Activity Spectra for Substances (PASS) Analysis

The in silico tool, Prediction of Activity Spectra for Substances (PASS), is a valuable resource in the early stages of drug discovery for forecasting the likely biological activities of a compound based on its chemical structure. For novel piperidine derivatives, PASS analysis can predict interactions with a wide array of biological targets, including enzymes, receptors, and ion channels, thereby guiding preclinical research. clinmedkaz.org

While a specific PASS analysis for this compound is not publicly available, analyses of other novel piperidine derivatives have shown predictions for a broad range of activities. These often include potential as enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and modulators of various ion channels. nih.gov Such predictions suggest that these compounds could be of interest for treating conditions like cancer and CNS diseases, and may possess local anesthetic, antiarrhythmic, and antimicrobial properties. clinmedkaz.org For the this compound scaffold, the presence of the fluorine atom and the methyl group would be expected to refine these predictions, potentially enhancing selectivity for specific targets within the CNS.

Investigation of Specific Biological Targets and Mechanisms of Action

The pharmacological profile of a compound is defined by its interactions with specific biological targets. For this compound derivatives, research into their effects on enzymes, receptors, and transport systems is crucial to understanding their therapeutic potential.

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. While direct studies on this compound are limited, research on related structures provides insights. For instance, derivatives of piperine, which contains a piperidine ring, have been shown to be selective inhibitors of MAO-B. The fluorination of certain motifs has been noted as a key factor in achieving potent MAO-B inhibition. Given these findings, it is plausible that this compound derivatives could exhibit inhibitory activity against MAO enzymes, a hypothesis that warrants experimental validation.

The interaction of small molecules with receptors is a cornerstone of pharmacology. The this compound scaffold holds potential for affinity at several therapeutically relevant receptors.

Serotonin (B10506) Transporter (SERT): The serotonin transporter is a primary target for many antidepressant medications. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high-affinity binding to SERT, with Ki values ranging from 2 to 400 nM. nih.govnih.gov This suggests that the fluorinated piperidine core is a viable scaffold for developing potent SERT inhibitors.

CompoundTargetKi (nM)
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSerotonin Transporter (SERT)2 - 400

Data sourced from J Pharm Pharmacol, 2007. nih.govnih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR): Nicotinic acetylcholine receptors are involved in a variety of CNS functions, and their modulation is a target for treating pain, nicotine (B1678760) addiction, and cognitive disorders. A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, which contain a rigid, fluorinated piperidine-like structure, have shown very high affinity for the α4β2 subtype of nAChRs, with the most potent compound displaying a Ki value of 0.009 nM. These compounds were found to act as potent functional antagonists of nicotine-induced effects.

CompoundTargetKi (nM)
2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidineα4β2 Nicotinic Acetylcholine Receptor0.009

Data sourced from J Med Chem, 2004.

Sigma-1 Receptor: The sigma-1 receptor is an intracellular chaperone protein implicated in a range of neurological conditions, including neurodegenerative diseases, pain, and psychiatric disorders. Various piperidine derivatives have been investigated as sigma-1 receptor ligands. For example, spirocyclic piperidine derivatives have been synthesized that show high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range. Furthermore, certain 3,3-dimethylpiperidine (B75641) derivatives have been identified as highly selective sigma-1 receptor ligands. The structural similarity suggests that this compound derivatives could also effectively bind to this receptor.

Compound ClassTargetAffinity (Ki)
Spirocyclic piperidine derivativesSigma-1 ReceptorLow nanomolar range
3,3-dimethylpiperidine derivativesSigma-1 ReceptorHigh affinity and selectivity

5-HT1D Receptor: The 5-HT1D receptor is a subtype of serotonin receptor that has been a target for the treatment of migraine. While direct binding data for this compound at this receptor is not available, the broader family of piperidine-containing compounds has been explored for 5-HT receptor activity. For instance, covalent dimers of a 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide-derived monomer have demonstrated high binding affinity to the 5-HT1D receptor, with Ki values around 0.3 nM. This indicates that the piperidine ring is a suitable scaffold for targeting this receptor subtype.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as basicity (pKa). This can be particularly important for interactions with voltage-gated ion channels. For example, the incorporation of fluorine into piperidine-containing molecules has been used as a strategy to lower the pKa of the basic nitrogen atom. This modification can reduce the potential for off-target effects, such as the blockade of the hERG potassium ion channel, which is associated with cardiac toxicity. This suggests that this compound derivatives may have a favorable safety profile in this regard. While specific data on the modulation of other transport systems and voltage-gated ion channels by these derivatives is not yet available, their potential to interact with these targets remains an area of interest for future research.

Pharmacological Implications and Potential Therapeutic Areas

The predicted and observed biological activities of fluorinated piperidine derivatives point towards a range of potential therapeutic applications, with a particular emphasis on neurological and psychiatric conditions.

The demonstrated high affinity of structurally related compounds for key CNS targets such as the serotonin transporter and the sigma-1 receptor strongly suggests that this compound derivatives could be valuable as novel agents for the treatment of CNS disorders. The potential for SERT inhibition indicates applications in depression and anxiety disorders. nih.govnih.gov Interaction with the sigma-1 receptor opens up possibilities for the treatment of neurodegenerative diseases, neuropathic pain, and psychosis. Furthermore, the modulation of nicotinic acetylcholine receptors by related structures points to potential uses in cognitive enhancement and as aids for smoking cessation. The strategic use of fluorination in the this compound scaffold may also confer improved CNS penetration and metabolic stability, enhancing their suitability as centrally-acting drugs. nih.gov

Anti-Cancer Research

The piperidine scaffold is a crucial pharmacophore in the development of new therapeutic agents, including those with anti-cancer properties. nih.gov Research into halogenated and methylated piperidine derivatives has revealed potential cytotoxic effects against various cancer cell lines. While direct studies on this compound are limited in the provided results, research on structurally similar compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, offers valuable insights into the potential of this structural class. nih.gov

A series of synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated notable anti-cancer activity against several hematological cancer cell lines. nih.gov Specifically, certain compounds within this series were shown to reduce the proliferation of myeloma (H929), acute myeloid leukemia (MV-4-11), and natural killer T-cell lymphoma (SNK-6) cell lines. nih.gov The mechanism of action for some of these derivatives involves the upregulation of genes that promote apoptosis, such as p53 and Bax. nih.gov

The cytotoxic effects were observed to be dose-dependent, with significant suppression of cancer cell survival beginning at concentrations of 1 µM and leading to complete inhibition of proliferation at 5 µM in all tested cell lines. nih.gov Molecular docking studies further supported these findings, predicting that the compounds could effectively bind to target proteins relevant to myeloma, leukemia, and lymphoma. nih.gov The incorporation of a halogen and a methyl group at the 3-position of the piperidine ring appears to be a key feature for the observed biological activity, suggesting that this compound derivatives could be promising candidates for further anti-cancer investigation. nih.gov

Table 1: Cytotoxic Activity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Analogs

Compound/Analog Cancer Cell Line Key Findings
Compounds II and IV Hematological Cancers Reduced cell growth; increased mRNA expression of p53 and Bax. nih.gov
Compounds I-V H929 (Myeloma) Statistically significant decrease in cancer cell survival compared to control. nih.gov
Compounds I-V MV-4-11 (Leukemia) Demonstrated greatest sensitivity; significant induction of cancer cell death. nih.gov
Compounds I-V SNK-6 (Lymphoma) Significant reduction in cell proliferation observed. nih.gov

Antiarrhythmic and Antimicrobial Agents

Antiarrhythmic Activity

Piperidine derivatives are of significant interest in the development of new antiarrhythmic agents due to their ability to interact with ion channels that are crucial for cardiac rhythm. nih.govnih.gov The mechanism of action for many local anesthetics, which often contain a piperidine ring, is the blockade of ion channels, a property directly related to antiarrhythmic activity. nih.gov For instance, the local anesthetic lidocaine (B1675312) is also an effective antiarrhythmic drug. nih.gov

Research on newly synthesized fluorinated ethynylpiperidine derivatives, specifically compounds LAS-286 and LAS-294, has demonstrated significant antiarrhythmic potential. nih.govnih.gov In an aconitine-induced arrhythmia model in rats, these compounds showed a pronounced preventive effect. nih.govnih.gov Notably, LAS-294, at a low dosage, prevented the development of mixed arrhythmia in 90% of cases. nih.govnih.gov Molecular docking studies confirmed a high binding affinity of these piperidine derivatives for Nav1.4 and Nav1.5 sodium channel macromolecules, which are key targets for antiarrhythmic drugs. nih.govnih.gov This suggests that fluorinated piperidine derivatives hold promise for therapeutic applications in managing cardiac arrhythmias. nih.gov

Antimicrobial Activity

The piperidine nucleus is a core component of many compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. academicjournals.org The search for novel therapeutic agents is driven by the increasing threat of antibiotic resistance. nih.gov Derivatives of tetrahydropyridine (B1245486), the core of piperidine, have shown activity against various microbes. academicjournals.org

Studies on 3,5-diamino-piperidine derivatives, designed as aminoglycoside mimetics, have shown that these compounds act as inhibitors of bacterial translation and growth. nih.gov They target the bacterial ribosomal decoding site (A-site) within the 16S rRNA, a proven target for many clinically important antibiotics. nih.gov A notable feature of this class of compounds is their potent activity against Pseudomonas aeruginosa, a pathogen for which new antibiotics are urgently needed. nih.gov

Furthermore, other research into novel arylfluoroquinolones, which incorporate a substituted piperazine (B1678402) or pyrrolidine (B122466) at the 7-position, has identified compounds with excellent in vitro potency and in vivo efficacy. nih.gov The presence of a fluorine atom is a key characteristic of these potent antibacterial agents. nih.gov Similarly, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine moiety exhibited significant antibacterial activity against gram-positive bacteria, including drug-resistant strains. nih.gov

Table 2: Antimicrobial Activity of Selected Piperidine Derivative Classes

Compound Class Target Organisms Mechanism/Key Findings
3,5-Diamino-piperidine derivatives Pseudomonas aeruginosa Inhibit bacterial translation by targeting the ribosomal A-site. nih.gov
Arylfluoroquinolones (with piperazine/pyrrolidine) Broad-spectrum bacteria In vitro potency and in vivo efficacy; fluorine at C-6 is crucial. nih.gov
3-(5-Fluoropyridine-3-yl)-2-oxazolidinones Gram-positive bacteria (including resistant strains) One compound (7j) showed 8-fold stronger inhibition than linezolid. nih.gov
General Piperidine derivatives Various bacteria and fungi Showed varying degrees of antibacterial and antifungal activities. academicjournals.org

Neuroprotective Effects

While direct research on the neuroprotective effects of this compound is not detailed in the available search results, studies on related piperidine-containing compounds and other neuroprotective agents provide context for this potential therapeutic area. Piperine, an alkaloid containing a piperidine ring, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov Its mechanism involves antioxidant, anti-apoptotic, and anti-inflammatory actions, highlighting the potential of the piperidine scaffold in neuroprotection. nih.gov

More closely related research has focused on the synthesis of cinnamamide-piperidine and piperazine derivatives as potential neuroprotective agents for stroke. researchgate.net In these studies, certain derivatives exhibited potent neuroprotective activity in vitro, comparable to the reference compound Fenazinel, by protecting neuronal cells from glutamate-induced neurotoxicity. researchgate.net One promising compound, 9d, also showed moderate in vivo activity in both hypoxia-tolerant and middle cerebral artery occlusion (MCAO) models. researchgate.net

Additionally, structure-activity relationship studies of analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE) have been conducted to evaluate their effects. nih.gov These investigations help to understand the structural requirements for neuroprotective activity. Guanidine analogs have also been noted for their neuroprotective potential in in vitro models of ischemia. researchgate.net These findings collectively suggest that piperidine-based structures could be a valuable starting point for designing novel neuroprotective agents, although specific research into this compound derivatives is needed to confirm this potential. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) is a critical concept in drug discovery that relates the molecular structure of a compound to its biological activity. drugdesign.orgcollaborativedrug.com By making systematic modifications to a chemical structure and evaluating the impact on its pharmacological properties, researchers can identify key structural features responsible for its efficacy and optimize lead compounds. drugdesign.org

For piperidine derivatives, SAR studies have provided valuable insights across various therapeutic applications.

In Anti-Cancer Agents: For 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the presence of the halogen and methyl group at the C-3 position is considered important for their cytotoxic activity against hematological cancer cell lines. nih.gov The nature and substitution pattern of the aryl groups at the C-2 and C-6 positions also significantly influence the biological activity.

In Antimicrobial Agents: In the arylfluoroquinolone class, SAR studies indicate that antibacterial potency is greatest when the substituent at the 1-position is a p-fluorophenyl or p-hydroxyphenyl group, and the group at the 7-position is a 1-piperazinyl, 4-methyl-1-piperazinyl, or 3-amino-1-pyrrolidinyl moiety. nih.gov This highlights that the electronic and spatial properties of substituents on the core structure play a crucial role in antimicrobial potency. nih.gov For 3,5-diamino-piperidine derivatives, the cis-1,3-configuration of the amino groups is critical for mimicking the 2-deoxystreptamine (B1221613) core of aminoglycosides and enabling the conserved hydrogen bonding interactions with the rRNA target that anchor the molecule in the binding site. nih.gov

In Neuroprotective Agents: For analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE), SAR studies suggest that the puckering of the pyrrolidine ring in the proline residue is a key determinant of the biological response. nih.gov

These examples from related compound classes underscore the importance of specific structural features, such as the presence and stereochemistry of substituents on the piperidine ring. For this compound analogues, it can be inferred that the position and orientation of the fluorine and methyl groups would be critical determinants of their biological activity. The fluorine atom can alter properties like metabolic stability and binding affinity, while the methyl group can influence steric interactions with the target protein or receptor. Further synthesis and evaluation of a series of this compound analogues would be necessary to establish a detailed SAR for this specific chemical class.

Advanced Analytical Techniques for the Characterization and Quantification of 3 Fluoro 3 Methylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like 3-Fluoro-3-methylpiperidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and their spatial relationships.

A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. For this compound, the spectrum would show complex multiplets for the methylene (B1212753) protons (CH₂) on the piperidine (B6355638) ring and a distinct singlet for the methyl (CH₃) group. The chemical shifts and coupling patterns of the protons adjacent to the fluorine-bearing carbon are particularly informative.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms. A key feature for this compound is the presence of a quaternary carbon (C3) signal, which is split due to coupling with the directly attached fluorine atom (¹JCF). Other carbon signals corresponding to the methyl group and the four methylene groups of the ring will also be observed, with those closer to the fluorine atom exhibiting smaller C-F coupling constants (²JCF, ³JCF). nih.gov

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov The spectrum for this compound would display a single resonance. The precise chemical shift of this signal is highly sensitive to the local electronic environment. Furthermore, this signal would be split into a complex multiplet due to couplings with nearby protons (²JHF and ³JHF), providing crucial information for stereochemical assignments. The magnitude of these coupling constants can help determine the conformational preferences of the piperidine ring.

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is illustrative and based on analogous fluorinated piperidine structures.

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹HH2, H62.8 - 3.2m-
¹HH4, H51.6 - 2.0m-
¹HCH₃~1.4d³JHF ≈ 1-3
¹³CC2, C645 - 55d²JCF ≈ 15-25
¹³CC390 - 100d¹JCF ≈ 170-190
¹³CC4, C520 - 35d³JCF, ⁴JCF ≈ 2-10
¹³CCH₃~25d²JCF ≈ 20-30
¹⁹FF3-140 to -160m-

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine ring (e.g., H2 with H4, H4 with H5, H5 with H6), helping to trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signals in the 1.6-2.0 ppm range would correlate with their corresponding carbon signals in the 20-35 ppm range. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include the correlation from the methyl protons to the quaternary C3 and the adjacent C2 and C4 carbons, definitively placing the methyl and fluoro groups at the C3 position.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

LC-MS is a highly sensitive technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For a relatively polar and non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) would be a suitable method for quantification in various matrices.

LC-HRMS, using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This allows for the determination of the elemental formula of the molecular ion and its fragments, greatly increasing confidence in its identification. For this compound (C₆H₁₂FN), the expected exact mass of the protonated molecule [M+H]⁺ would be used for selective detection.

Table 2: HRMS Data for this compound

Ion Formula Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺C₆H₁₃FN⁺118.1027118.1025-1.7

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. In standard GC-MS, electron ionization (EI) is typically used, which imparts high energy and causes extensive, reproducible fragmentation.

The resulting mass spectrum serves as a chemical fingerprint. The fragmentation of piperidine rings is well-characterized and often initiated by alpha-cleavage adjacent to the nitrogen atom. For this compound, key fragments would arise from the loss of a methyl radical, a fluorine atom, or cleavage of the piperidine ring.

GC-MS/MS enhances selectivity and sensitivity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. This technique, often operating in Multiple Reaction Monitoring (MRM) mode, is ideal for quantifying the target compound in complex samples by filtering out background noise.

Table 3: Predicted GC-MS (EI) Fragmentation for this compound Based on common fragmentation pathways for piperidines.

m/z Predicted Fragment Proposed Loss from Molecular Ion (m/z 117)
102[M-CH₃]⁺Loss of a methyl radical
98[M-F]⁺Loss of a fluorine radical (rearranged)
88[C₅H₁₀N]⁺Ring cleavage with loss of C₂H₂F
70[C₄H₈N]⁺Alpha-cleavage with loss of C₂H₄F radical

Atmospheric Pressure Gas Chromatography-Mass Spectrometry (APGC-MS/MS)

APGC is a newer interface that combines the separation capabilities of GC with the soft ionization techniques common in LC-MS, such as atmospheric pressure chemical ionization (APCI). For a compound like this compound, APGC would likely produce a much more abundant molecular ion or protonated molecule ([M]⁺ or [M+H]⁺) compared to the hard EI technique. This is advantageous for molecular weight confirmation and for improving the selectivity and sensitivity of quantification in MS/MS experiments, as the precursor ion signal is significantly stronger.

Chromatographic Separation Methods

The accurate characterization and quantification of this compound in various matrices necessitate the use of advanced and reliable analytical techniques. Chromatographic methods, in particular, offer the high resolution and sensitivity required for the analysis of this fluorinated piperidine derivative. High-Performance Liquid Chromatography (HPLC) is a cornerstone for its quantification and purity assessment, while Solid Phase Extraction (SPE) serves as an essential tool for sample preparation, ensuring that the analyte is concentrated and purified from complex sample matrices prior to chromatographic analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation from impurities and matrix components. Given the polar nature and the presence of a basic nitrogen atom in the this compound structure, reversed-phase chromatography is a commonly employed mode.

Method development for this compound often involves the use of C18 columns, which provide a hydrophobic stationary phase. To enhance retention and improve peak shape of this polar analyte, polar-endcapped C18 columns can be utilized. These columns have a modified surface that reduces interactions between the basic amine group of the analyte and residual silanols on the silica (B1680970) support, thereby minimizing peak tailing. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is crucial as it protonates the piperidine nitrogen, leading to better interaction with the stationary phase and improved chromatographic performance.

For the separation of its enantiomers, chiral HPLC is the method of choice. Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives like amylose (B160209) or cellulose, can effectively resolve the racemic mixture of this compound. In chiral separations, non-polar mobile phases consisting of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) are often used.

Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV detectors. Therefore, more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred. For highly sensitive and specific quantification, especially in complex biological matrices, coupling HPLC with a mass spectrometer (LC-MS) is the ideal approach.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterAchiral AnalysisChiral Analysis
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B 0.1% Formic Acid in AcetonitrileIsopropanol
Gradient/Isocratic Gradient: 5% B to 95% B over 15 minIsocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Detector Mass Spectrometer (ESI+)UV at 210 nm
Injection Volume 10 µL20 µL
Expected Retention Time ~ 5.8 minEnantiomer 1: ~ 8.2 min, Enantiomer 2: ~ 9.5 min

Solid Phase Extraction (SPE) for Sample Preparation

Solid Phase Extraction (SPE) is a critical sample preparation technique used to isolate and concentrate this compound from complex samples, such as biological fluids or reaction mixtures, prior to analysis by HPLC. The primary goal of SPE is to remove interfering substances that could compromise the chromatographic analysis and to enrich the analyte to a detectable concentration.

The selection of the appropriate SPE sorbent is paramount and is dictated by the physicochemical properties of this compound. Given its basic nature due to the piperidine ring, a strong cation exchange (SCX) sorbent is highly effective. In this mechanism, the protonated amine group of the analyte is retained on the negatively charged sorbent.

A typical SPE procedure for extracting this compound from an aqueous sample matrix involves four main steps:

Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by water or a buffer at a specific pH to activate the sorbent and ensure reproducible interactions.

Loading: The sample, with its pH adjusted to ensure the analyte is in its protonated form (pH < pKa), is passed through the conditioned cartridge. The positively charged this compound binds to the SCX sorbent, while neutral and anionic interferences pass through.

Washing: The cartridge is then washed with a solvent of appropriate polarity, such as water or a low-concentration organic solvent, to remove any remaining weakly bound impurities without eluting the analyte of interest.

Elution: Finally, the retained this compound is eluted from the sorbent by using a solvent that neutralizes the charge interaction. This is typically achieved with a basic solution, such as a mixture of an organic solvent and ammonium (B1175870) hydroxide (B78521), which deprotonates the analyte, releasing it from the sorbent.

The resulting eluate, now containing a concentrated and purified sample of this compound, can be evaporated to dryness and reconstituted in a suitable solvent for injection into the HPLC system.

Table 2: Representative Solid Phase Extraction Protocol for this compound

StepSolvent/SolutionVolumePurpose
Sorbent Strong Cation Exchange (SCX), 100 mg-Analyte Retention
Conditioning Methanol3 mLWetting of the sorbent
0.1 M Phosphate Buffer (pH 6.0)3 mLEquilibration of the sorbent
Loading Sample in 0.1 M Phosphate Buffer (pH 6.0)1-5 mLBinding of analyte to the sorbent
Washing 0.1 M Phosphate Buffer (pH 6.0)3 mLRemoval of polar interferences
Methanol3 mLRemoval of non-polar interferences
Elution 5% Ammonium Hydroxide in Methanol2 x 1.5 mLDesorption and collection of the analyte

Computational Chemistry and Molecular Modeling Studies of 3 Fluoro 3 Methylpiperidine

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Energy Profiles

No specific studies utilizing quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and energy profiles of 3-fluoro-3-methylpiperidine have been identified in a review of available research. Such calculations would be valuable for understanding the molecule's reactivity, stability, and spectroscopic properties.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

There is a similar absence of published research employing molecular dynamics simulations to investigate the dynamic conformational behavior of this compound. These simulations would provide insight into the flexibility of the piperidine (B6355638) ring and the influence of the fluorine and methyl substituents on its conformational landscape over time.

In Silico Drug Design and Virtual Screening Applications

Ligand-Protein Docking Simulations

No specific ligand-protein docking simulations have been reported for this compound as the primary ligand of interest.

Pharmacophore Modeling

Pharmacophore models based on this compound as a key scaffold have not been described in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

A thorough search of scientific databases did not yield any Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies centered on this compound.

Future Perspectives and Emerging Research Avenues for 3 Fluoro 3 Methylpiperidine

Development of Novel and More Efficient Synthetic Routes

While fluorinated piperidines are of immense interest, their synthesis can be challenging, often requiring multi-step processes or harsh conditions. nih.gov Future research will likely focus on developing more efficient, scalable, and stereoselective routes to 3-fluoro-3-methylpiperidine and its derivatives.

Emerging strategies that could be applied or further optimized include:

Catalytic Dearomatization-Hydrogenation (DAH): A powerful process for creating all-cis-(multi)fluorinated piperidines involves the catalytic dearomatization of fluorinated pyridine (B92270) precursors followed by hydrogenation. nih.gov Adapting this highly diastereoselective method for precursors of this compound could provide a direct and efficient route to specific stereoisomers.

Asymmetric Hydrogenation: The development of a rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene has been shown to produce enantiomerically pure fluorinated piperidines on a large scale. nih.gov Future work could focus on designing a suitable tetrahydropyridine (B1245486) precursor that would allow for the asymmetric synthesis of chiral this compound.

Palladium-Catalyzed Annulation: A recently developed Pd-catalyzed [4+2] annulation strategy offers a modular route to 3-fluoropiperidines using readily available α-fluoro-β-ketoester starting materials. acs.org This method's flexibility could be leveraged for the rapid construction of the this compound core with diverse functionalities.

Flow Chemistry Approaches: The use of flow chemistry for lithiation and substitution reactions of heterocyclic compounds is gaining traction. wikipedia.org Applying this technology could enable a more rapid, efficient, and safer synthesis of this compound intermediates, minimizing the handling of hazardous reagents and improving reaction control.

Table 1: Potential Synthetic Strategies for this compound
Synthetic StrategyDescriptionPotential AdvantagesKey Reference
Catalytic Dearomatization-Hydrogenation (DAH)A two-step process involving the reduction of a fluorinated pyridine precursor to provide all-cis-fluorinated piperidines.High diastereoselectivity, direct access to specific isomers. nih.gov
Asymmetric HydrogenationRhodium-catalyzed hydrogenation of a specifically designed tetrasubstituted fluoroalkene to yield an enantiomerically pure product.High enantioselectivity, suitable for large-scale synthesis. nih.gov
Palladium-Catalyzed [4+2] AnnulationA modular approach that constructs the piperidine (B6355638) ring from a fluorinated nucleophile and an imine.High modularity, allows for rapid derivatization. acs.org
Flow ChemistryContinuous processing method for chemical reactions, offering enhanced control over reaction parameters.Improved safety, efficiency, and scalability. wikipedia.org

Exploration of New Biological Targets and Therapeutic Applications

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous FDA-approved drugs. nih.gov The introduction of fluorine can significantly modulate a molecule's pharmacological properties. For example, fluorination can lower the pKa of the piperidine nitrogen, a strategy used to reduce affinity for the hERG potassium ion channel and thereby decrease the risk of cardiotoxicity. mdpi.com

Future research into the therapeutic applications of this compound could explore:

Enzyme Inhibition: The unique stereoelectronic profile of the this compound scaffold could be exploited to design potent and selective enzyme inhibitors. A recent screening revealed that a fluorinated piperidine scaffold was recognized by the catalytic pocket of the SARS-CoV-2 main protease (3CLPro), highlighting the potential for developing novel antiviral agents. mdpi.com

Modulation of Receptor Binding: The strategic placement of the fluoro-methyl group can influence the conformation of the piperidine ring and its interactions with biological receptors. This could be used to enhance binding affinity or selectivity for targets such as G-protein coupled receptors (GPCRs) or ion channels, which are implicated in a wide range of diseases.

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating this compound into a drug candidate could block a potential site of metabolism, thereby improving its pharmacokinetic profile and bioavailability. acs.org

Table 2: Potential Therapeutic Applications and Biological Targets
Therapeutic AreaPotential Biological TargetRationale for this compoundKey Reference
AntiviralViral Proteases (e.g., SARS-CoV-2 3CLPro)Fluorinated piperidine scaffolds have shown binding to viral protease catalytic sites. mdpi.com
OncologyKinases, Kinesin Spindle Protein (KSP)Fluorine substitution can modulate basicity to improve efficacy and safety profiles of kinase inhibitors. nih.gov
Central Nervous System (CNS)Serotonin (B10506) Receptors, Dopamine ReceptorsPiperidine is a common scaffold in CNS drugs; fluorine can alter pKa to improve brain penetration and reduce off-target effects. nih.gov
CardiovascularhERG Potassium ChannelLowering nitrogen basicity through fluorination can mitigate cardiotoxicity by reducing hERG channel binding. mdpi.com

Application in Advanced Materials Science

The unique properties of organofluorine compounds, such as enhanced thermal stability, chemical resistance, and hydrophobicity, make them valuable components in advanced materials. researchgate.net While the piperidine motif is well-established in pharmaceuticals, its use in materials science is an emerging field.

Future research could investigate the incorporation of this compound as a building block in:

Fluorinated Polymers: The compound could serve as a functional monomer in the synthesis of novel fluoropolymers. researchgate.net Such materials could exhibit desirable properties like low dielectric constants, high thermal stability, and reduced water absorption, making them suitable for applications in electronics and aerospace. scilit.comacs.org Piperidine-based polymers, including hyperbranched structures, have already been synthesized, providing a foundation for this work. mdpi.com

Liquid Crystals: The introduction of fluorine atoms is a common strategy in the design of liquid crystal materials, as it can significantly influence mesomorphic behavior. researchgate.net The rigid structure and specific dipole moment of this compound could be leveraged to create new liquid crystalline compounds with tailored properties for display technologies.

Bioactive Films and Hydrogels: Piperidine derivatives have been incorporated into sodium alginate/poly(vinyl alcohol) films to create bioactive materials for drug delivery and antimicrobial applications. man.ac.uk Integrating this compound could enhance the stability and modulate the release characteristics of such materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The complexity of drug discovery and materials design necessitates the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are transforming these fields by enabling the rapid prediction of molecular properties and interactions from chemical structures. chemuniverse.combldpharm.com

Emerging research avenues for this compound in this domain include:

QSAR for Bioactivity and Toxicity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound against various targets. Importantly, ML-based models have been successfully used to predict the cardiotoxicity of piperidine derivatives, a critical parameter in drug development. nih.gov

ADMET Prediction: ML algorithms can effectively build models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. bldpharm.com Applying these models to virtual libraries of this compound derivatives would allow for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Conformational and Property Analysis: Chemoinformatic tools can be used to calculate key physicochemical properties influenced by fluorination, such as pKa, "lead-likeness," and three-dimensionality. mdpi.com These computational analyses help rationalize the conformational behavior of fluorinated piperidines, which is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. acs.org

Table 3: Applications of AI/ML in this compound Research
AI/ML ApplicationObjectivePredicted ParametersKey Reference
QSAR ModelingPredict biological activity and potential toxicity.Binding affinity (IC50, Ki), cardiotoxicity (hERG inhibition). nih.gov
ADMET ProfilingEvaluate drug-likeness and pharmacokinetic properties.Solubility, permeability, metabolic stability, plasma protein binding. bldpharm.com
ChemoinformaticsAnalyze physicochemical and structural properties.pKa, logP, conformational preferences, molecular shape. mdpi.com
De Novo DesignGenerate novel molecular structures with desired properties.Optimized structures for specific biological targets. chemuniverse.com

Synthesis of Radiolabeled Analogues for Pharmacokinetic and Binding Studies

Understanding the in vivo fate of a molecule is crucial for its development as a therapeutic agent. Radiolabeling is the gold standard for quantitative absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov

Future research should focus on the synthesis of radiolabeled analogues of this compound to enable:

Pharmacokinetic (PK) Studies: Introducing a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule would allow for precise quantification of the compound and its metabolites in biological samples. These studies are essential for determining key PK parameters like half-life, clearance, and bioavailability. nih.govrsc.org

Positron Emission Tomography (PET) Imaging: The presence of a fluorine atom in this compound makes it an ideal candidate for labeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide. chemicalbook.com An ¹⁸F-labeled analogue could be used as a PET tracer to non-invasively visualize the distribution of the compound in vivo, confirm its engagement with the intended biological target in the brain or other organs, and assess receptor occupancy.

Biodistribution Studies: Following administration of a radiolabeled analogue, whole-body autoradiography or tissue dissection can provide a detailed picture of where the compound accumulates, identifying potential sites of action or off-target accumulation.

The development of such radiolabeled probes will be instrumental in validating the therapeutic potential of novel drug candidates derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-fluoro-3-methylpiperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic fluorination of 3-methylpiperidin-3-ol derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products such as elimination byproducts. For example, fluorination of bicyclic lactams under TFA-mediated conditions has been shown to yield fluorinated piperidines with high stereochemical control . Yield optimization typically requires iterative adjustments to stoichiometry and purification via column chromatography or recrystallization.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Combined use of 1H^1 \text{H}-NMR and 19F^{19} \text{F}-NMR is essential to confirm fluorination and stereochemistry. 1H^1 \text{H}-NMR can resolve methyl and piperidine ring protons, while 19F^{19} \text{F}-NMR provides direct evidence of fluorine incorporation. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and HPLC with UV/RI detectors assesses purity (>95% typically required for pharmacological studies). For chiral resolution, chiral GC or HPLC columns are recommended .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a fluorinated building block for drug discovery, particularly in CNS-targeting molecules. Fluorination enhances metabolic stability and bioavailability. For example, this compound derivatives have been incorporated into kinase inhibitors and neuroactive compounds to modulate target binding affinity. Its use in fragment-based drug discovery (FBDD) is supported by libraries of fluorinated Fsp3^3-rich fragments, which improve lead optimization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what strategies mitigate racemization during synthesis?

  • Methodological Answer : Stereochemical integrity is critical for target engagement. Racemization can occur during fluorination or under acidic conditions (e.g., TFA-mediated deprotection). To mitigate this, use of chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) is recommended. For example, (3S)-configured derivatives showed 10-fold higher potency in a kinase inhibition assay compared to (3R)-isomers. Chiral HPLC or circular dichroism (CD) spectroscopy should be employed to verify enantiopurity .

Q. What computational methods are suitable for predicting the conformational dynamics of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ground-state conformers, while Molecular Dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict flexibility in physiological environments. These methods help identify dominant chair or boat conformations, which impact ligand-receptor interactions. Software like Gaussian or AMBER is typically used, validated against NMR NOESY data .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Implement orthogonal assays (e.g., SPR, cellular IC50_{50}) to confirm activity. For purity disputes, cross-validate using multiple techniques (e.g., 13C^{13} \text{C}-NMR, elemental analysis). If stereochemistry is disputed, re-synthesize compounds with alternative routes and compare optical rotation data. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure rigorous hypothesis testing .

Key Research Challenges and Solutions

  • Challenge : Low yields in fluorination due to competing elimination.
    Solution : Use polar aprotic solvents (e.g., DCM) at −78°C to stabilize intermediates .
  • Challenge : Scalability of enantioselective synthesis.
    Solution : Transition-metal catalysis (e.g., Ru-phosphine complexes) enables gram-scale production with >90% ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.